molecular formula C8H15NO3 B112319 2-Acetamido-3,3-dimethylbutanoic acid CAS No. 22146-58-3

2-Acetamido-3,3-dimethylbutanoic acid

Cat. No.: B112319
CAS No.: 22146-58-3
M. Wt: 173.21 g/mol
InChI Key: WPPXAQGLXQAVTE-UHFFFAOYSA-N
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Description

2-Acetamido-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is a non-proteinogenic α-amino acid characterized by a tert-butyl group at the β-carbon. . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid involves multiple steps. One common method includes the use of thionyl chloride and dimethylformamide in toluene, followed by the addition of Alcalase in a phosphate buffer . The reaction conditions typically involve temperatures around 20°C and pH control at 7.5 . Industrial production methods may vary, but they often involve similar multi-step reactions with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Acetamido-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like cerium (IV) diammonium nitrate in acetonitrile.

    Reduction: Specific reduction reactions are less common but can be achieved under controlled conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, using reagents like thionyl chloride.

Common reagents and conditions used in these reactions include thionyl chloride, dimethylformamide, and Alcalase in phosphate buffer . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetamido-3,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The compound’s unique structure allows it to interact with specific enzymes, potentially modulating their activity and affecting metabolic pathways .

Comparison with Similar Compounds

2-Acetamido-3,3-dimethylbutanoic acid is similar to other non-proteinogenic amino acids, such as:

    tert-Leucine (2-amino-3,3-dimethylbutanoic acid): It shares a similar structure but lacks the acetamido group.

    N-acetyl-L-tert-leucine: This compound is closely related but differs in its stereochemistry.

The uniqueness of this compound lies in its specific acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-acetamido-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPXAQGLXQAVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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